molecular formula C20H23ClN2O6 B13528096 2,3-dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

2,3-dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline

Cat. No.: B13528096
M. Wt: 422.9 g/mol
InChI Key: UPQZQNZJGCBLCQ-UHFFFAOYSA-N
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Description

    2,3-Dihydroxybutanedioic acid; 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline: is a complex organic compound with the chemical formula C16H17ClN2.C4H6O6.

  • It consists of two distinct moieties: the 4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline portion and the 2,3-dihydroxysuccinate portion.
  • The compound’s structure combines an aromatic amine with a dicarboxylic acid, making it intriguing for both synthetic and biological studies.
  • Preparation Methods

      Reaction Conditions: Further research is needed to determine optimal reaction conditions.

      Industrial Production: Industrial-scale production methods remain undisclosed, but they would likely involve efficient and scalable synthetic processes.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions: Specific reagents and conditions depend on the desired transformations. For example

      Major Products: These reactions would yield derivatives with modified functional groups.

  • Scientific Research Applications

      Chemistry: Investigating its reactivity and designing new derivatives.

      Biology: Studying its interactions with biological macromolecules (e.g., proteins, DNA).

      Medicine: Exploring potential pharmacological properties.

      Industry: Developing novel materials or catalysts.

  • Mechanism of Action

      Targets: The compound’s mechanism likely involves interactions with specific protein targets or cellular pathways.

      Pathways: Further research is needed to elucidate the exact pathways affected.

  • Comparison with Similar Compounds

      Uniqueness: Its combination of an aromatic amine and a dicarboxylic acid makes it distinct.

      Similar Compounds: While I don’t have specific names, other compounds with similar structural features may exist.

    Remember that this compound’s detailed information is scarce, so further research is essential for a comprehensive understanding

    Properties

    Molecular Formula

    C20H23ClN2O6

    Molecular Weight

    422.9 g/mol

    IUPAC Name

    4-chloro-N-methyl-2-(1,2,3,4-tetrahydroisoquinolin-1-yl)aniline;2,3-dihydroxybutanedioic acid

    InChI

    InChI=1S/C16H17ClN2.C4H6O6/c1-18-15-7-6-12(17)10-14(15)16-13-5-3-2-4-11(13)8-9-19-16;5-1(3(7)8)2(6)4(9)10/h2-7,10,16,18-19H,8-9H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)

    InChI Key

    UPQZQNZJGCBLCQ-UHFFFAOYSA-N

    Canonical SMILES

    CNC1=C(C=C(C=C1)Cl)C2C3=CC=CC=C3CCN2.C(C(C(=O)O)O)(C(=O)O)O

    Origin of Product

    United States

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